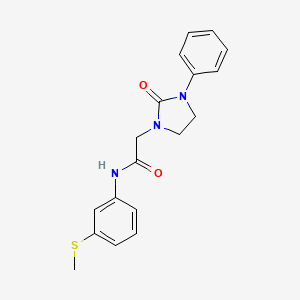

N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-24-16-9-5-6-14(12-16)19-17(22)13-20-10-11-21(18(20)23)15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTPJWADRGMEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the phenyl groups: This step may involve Friedel-Crafts acylation or alkylation reactions.

Attachment of the methylthio group: This can be done through nucleophilic substitution reactions using methylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

Acetamide Hydrolysis

The acetamide group (-CONH-) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

This reaction is common in amide derivatives and could generate a carboxylic acid intermediate, which may influence solubility or biological activity .

Imidazolidinone Ring Hydrolysis

The 2-oxo-3-phenylimidazolidin-1-yl moiety may undergo ring-opening hydrolysis under acidic conditions, potentially yielding urea derivatives. Similar heterocycles (e.g., thiazolidinones) exhibit such reactivity, suggesting analogous behavior .

Nucleophilic Substitution

Methylthio Group Reactivity

The methylthio (-SMe) group can participate in nucleophilic substitution or oxidation. For instance, oxidation with agents like hydrogen peroxide could convert the thioether to a sulfoxide or sulfone .

Acetamide Amine Reactivity

The amine group in the acetamide linkage may react with electrophiles (e.g., alkylating agents) to form substituted derivatives. This is consistent with reactivity patterns observed in acetamide-containing heterocycles .

Biochemical Interactions

Enzymatic Metabolism

The methylthio group and acetamide functionality may interact with enzymes like cytochrome P450 or amidases. Analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) exhibit metabolic pathways involving hydroxylation or dealkylation .

Photoreactivity

While not directly reported for this compound, related methylthio-containing photoinitiators (e.g., 2-methyl-4’-(methylthio)-2-morpholinopropiophenone) generate free radicals under UV light . This suggests potential photolytic reactivity in the methylthio group, though confirmation requires experimental data.

Chemical Reaction Data Table

Research Findings and Limitations

Scientific Research Applications

Research indicates that N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exhibits various biological activities, making it a subject of interest in drug development. Notable applications include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of imidazolidinones have been evaluated for their antimicrobial potency against strains such as Staphylococcus aureus and Candida species .

- Anticancer Properties : The structural characteristics of this compound suggest potential anti-cancer activity, particularly through mechanisms involving apoptosis induction in cancer cells .

- Neurological Applications : There is emerging interest in the use of compounds like this compound for treating neurological disorders, including schizophrenia and bipolar disorder, due to their interaction with neurotransmitter systems .

Table 1: Summary of Biological Activities

Notable Research Insights

- A study published in PubMed highlighted the synthesis of related thiazolidine derivatives that demonstrated significant antibacterial activity, suggesting structural modifications could enhance efficacy against resistant strains .

- Another investigation focused on hybrid ring systems derived from imidazole compounds noted their broad spectrum of biological activities, reinforcing the potential applications of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Core Heterocycles: The imidazolidinone ring in the target compound provides two hydrogen-bonding sites (NH and C=O), similar to the thiazolidinone cores in and . However, the thiazolidinone derivatives often exhibit enhanced bioactivity due to sulfur’s electronegativity and redox activity . Benzothiazole derivatives (e.g., ) are known for their rigidity and metabolic stability, contrasting with the more flexible imidazolidinone scaffold.

Substituent Effects: The 3-(methylthio)phenyl group in the target compound may improve membrane permeability compared to the trifluoromethylphenyl group in , which offers stronger electron-withdrawing effects but higher metabolic liability.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 3-(methylthio)aniline derivative with a preformed imidazolidinone-acetic acid, analogous to methods in . By contrast, thiazolidinone derivatives (e.g., ) often require multi-step cyclization and condensation, reducing scalability.

Biological Activity

N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, a compound with the molecular formula C18H19N3O2S, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial effects, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that this compound exhibits significant antibacterial activity.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |

| Staphylococcus aureus | 0.008 mg/mL | 0.020 mg/mL |

| Bacillus cereus | 0.012 mg/mL | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.020 mg/mL | 0.040 mg/mL |

The compound demonstrated superior activity compared to conventional antibiotics such as ampicillin and streptomycin, particularly against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Molecular docking studies suggest that the compound binds effectively to target enzymes involved in these processes, thus inhibiting bacterial growth .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics assessed the efficacy of various derivatives of imidazolidinone compounds, including this compound. The findings indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming many traditional antibiotics .

- Structure-Activity Relationship (SAR) : Research focused on the structure-activity relationship revealed that modifications to the methylthio group significantly affected antibacterial potency. Compounds with larger or more polar substituents tended to show enhanced activity, suggesting that molecular size and electronic characteristics play crucial roles in their effectiveness .

Q & A

Q. What are the common synthetic routes for preparing N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, and what critical reaction conditions should be optimized?

- Methodological Answer : The synthesis of acetamide derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : Reacting substituted nitrobenzene derivatives with thiol-containing reagents under alkaline conditions to introduce the methylthio group (e.g., using 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol as in ).

- Reduction : Iron powder in acidic conditions reduces nitro groups to amines ( ).

- Condensation : Amine intermediates react with activated carbonyl compounds (e.g., cyanoacetic acid) using condensing agents like DCC or EDC ( ).

- Critical Conditions :

- pH control during substitution (alkaline for nucleophilic attack).

- Temperature modulation during reduction (e.g., reflux for nitro-group reduction).

- Solvent choice (DMF or THF for polar intermediates) and catalyst selection ( ).

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | 65-75 | |

| Reduction | Fe powder, HCl, 60°C | 70-80 | |

| Condensation | Cyanoacetic acid, EDC, RT | 50-60 |

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectral and elemental analyses:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the phenyl, imidazolidinone, and acetamide moieties ( ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns ( ).

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxoimidazolidinone group) ( ).

- Elemental Analysis : Validate C, H, N, S content (±0.5% of theoretical values) ( ).

Q. What are the typical chemical reactions this compound undergoes, and how do reaction conditions influence product formation?

- Methodological Answer : Reactivity is governed by the acetamide and imidazolidinone groups:

- Oxidation : The methylthio group (-SMe) can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA ( ).

- Nucleophilic Substitution : The 2-oxoimidazolidin-1-yl group may undergo substitution at the carbonyl position under basic conditions ( ).

- Hydrolysis : Acidic/basic hydrolysis of the acetamide moiety yields carboxylic acid derivatives ( ).

- Key Factors : Solvent polarity, temperature, and catalyst presence (e.g., Lewis acids for electrophilic substitutions) ( ).

Advanced Research Questions

Q. How can computational chemistry optimize the synthetic pathway or predict biological activity?

- Methodological Answer : Computational tools like density functional theory (DFT) and molecular docking provide insights:

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model transition states and intermediates to identify low-energy pathways ( ).

- Biological Activity Prediction : Molecular docking (AutoDock Vina) assesses binding affinity to targets (e.g., enzymes or receptors) based on substituent effects ( ).

- Example : Modifying the phenyl or methylthio groups in the compound can be simulated to optimize steric/electronic interactions with a target protein.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., NMR shifts deviating from expected values) require cross-validation:

- 2D NMR : COSY and HSQC experiments clarify proton-proton and proton-carbon correlations ( ).

- Isotopic Labeling : ¹³C or ¹⁵N labeling traces ambiguous signals (e.g., distinguishing imidazolidinone carbonyls from acetamide groups).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation ( ).

Q. What strategies improve yields in multi-step syntheses of similar acetamide derivatives?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions ( ).

- Catalyst Optimization : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) ( ).

- Purification Techniques : Chromatography (HPLC) or recrystallization (methanol/water) to isolate high-purity intermediates ( ).

Q. Table 2: Yield Optimization Strategies

| Strategy | Application Example | Yield Improvement (%) | Reference |

|---|---|---|---|

| Flow Reactors | Condensation step | 15-20 | |

| Palladium Catalysis | Imidazolidinone ring formation | 10-15 |

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

- Methodological Answer :

- LogP Studies : Introducing electron-withdrawing groups (e.g., -NO₂) increases hydrophilicity, while methylthio groups enhance lipophilicity ( ).

- Thermal Stability : Differential scanning calorimetry (DSC) assesses melting points and decomposition temperatures ( ).

- Solubility : Modifying the phenyl ring with polar groups (e.g., -OH) improves aqueous solubility for biological assays ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.